N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
The compound N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxido) and substituted with a tert-butyl group at position 2. The 3-position is functionalized with a 1-naphthamide moiety. This structure combines rigidity from the bicyclic thieno-pyrazole system with the steric bulk of the tert-butyl group and the aromatic π-system of naphthalene, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-20(2,3)23-18(16-11-27(25,26)12-17(16)22-23)21-19(24)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBZLOVWGLCNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, analgesic effects, and potential antifungal applications.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[3,4-c]pyrazole ring system fused with a naphthamide moiety. Its molecular formula is with a molecular weight of approximately 351.4 g/mol. The unique structural features contribute to its reactivity and biological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may modulate specific enzymes and receptors involved in cancer cell proliferation and survival. Studies have shown that thieno[3,4-c]pyrazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
- Case Studies : In vitro studies demonstrated that similar derivatives exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM .
Table 1: Anticancer Activity of Thieno[3,4-c]pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Similar Derivative A | A549 | 25 |
| Similar Derivative B | HeLa | 20 |
Analgesic Effects
In addition to anticancer properties, this compound has been evaluated for its analgesic activity. The hot plate test and acetic acid-induced writhing test were employed to assess central and peripheral analgesic effects.
- Findings : The compound showed significant analgesic effects in both tests compared to control groups. The latency period in the hot plate test increased significantly upon administration of the compound .
Table 2: Analgesic Activity Evaluation
| Test Type | Control Group Latency (s) | Compound Latency (s) |
|---|---|---|
| Hot Plate Test | 10 | 15 |
| Acetic Acid Writhing Test | 12 | 20 |
Antifungal Activity
The antifungal potential of this compound has also been explored.
- Activity Assessment : In vitro tests against common fungal strains such as Candida albicans and Aspergillus niger revealed promising results. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) below 50 µg/mL .
Table 3: Antifungal Activity Results
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 40 |
Comparison with Similar Compounds
Core Structure and Substituent Variations
The thieno[3,4-c]pyrazole sulfone core is shared across multiple analogs, but substituents critically influence physicochemical and biological properties. Key comparisons include:
Functional Group Impact on Properties
- Naphthamide vs. Benzamide: The target compound’s 1-naphthamide group (vs.
- Sulfone vs. Amine: The sulfone group in thieno-pyrazole derivatives (–4) increases polarity and oxidative stability compared to the amine in .
- Halogen Effects : The 3-chlorophenyl group in may improve lipophilicity and receptor binding, whereas fluorine in enhances electronegativity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
